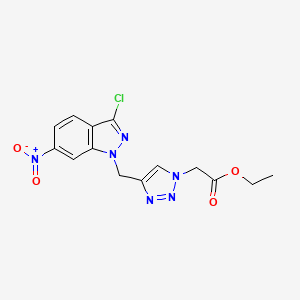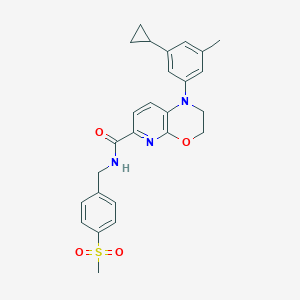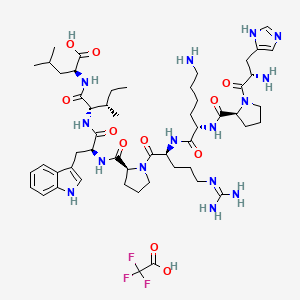
DMTr-4'-F-U-CED-TBDMS phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves multiple steps, starting from the uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the 4’-fluoro group: This step involves the fluorination of the uridine derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Protection of the 2’-hydroxyl group: This is done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of DMTr-4’-F-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like column chromatography and recrystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
化学反应分析
Types of Reactions
DMTr-4’-F-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Hydrolysis: The cyanoethyl group can be hydrolyzed under basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of the phosphate derivative.
Substitution: Removal of the TBDMS group to yield the free hydroxyl group.
Hydrolysis: Conversion of the cyanoethyl group to the phosphoric acid derivative
科学研究应用
DMTr-4’-F-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a probe for studying RNA structure and function.
Biology: Employed in the development of RNA aptamers and ribozymes.
Medicine: Utilized in RNA therapeutics for targeted drug delivery and gene therapy.
Industry: Applied in the synthesis of labeled oligonucleotides for diagnostic and therapeutic purposes
作用机制
The mechanism of action of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a labeling reagent, allowing for the visualization and study of RNA structures. The 4’-fluoro group enhances the sensitivity of the compound, making it a valuable probe for nuclear magnetic resonance (NMR) studies. The molecular targets include RNA molecules, and the pathways involved are related to RNA synthesis and modification .
相似化合物的比较
DMTr-4’-F-U-CED-TBDMS phosphoramidite is unique due to its 4’-fluoro modification, which enhances its sensitivity and utility as an NMR probe. Similar compounds include:
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: A methylated derivative used for similar applications but with different sensitivity and reactivity.
DMTr-4’-H-U-CED-TBDMS phosphoramidite: A non-fluorinated version used for standard oligonucleotide labeling.
DMTr-4’-Cl-U-CED-TBDMS phosphoramidite: A chlorinated derivative with distinct chemical properties
属性
分子式 |
C45H60FN4O9PSi |
|---|---|
分子量 |
879.0 g/mol |
IUPAC 名称 |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChI 键 |
GECCGPZJATURAY-NZSBGPKUSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)



